N-(2-aminophenyl)-N-methylpropanamide

Description

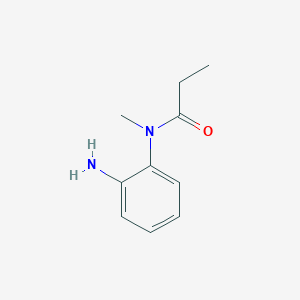

N-(2-Aminophenyl)-N-methylpropanamide is a substituted propanamide featuring a 2-aminophenyl group and a methyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol. The compound’s structure combines a primary amine on the phenyl ring with a methylated amide, making it a versatile intermediate in pharmaceutical synthesis.

Properties

CAS No. |

169330-11-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(2-aminophenyl)-N-methylpropanamide |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3 |

InChI Key |

INHBHUYKJITFKQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C)C1=CC=CC=C1N |

Canonical SMILES |

CCC(=O)N(C)C1=CC=CC=C1N |

Synonyms |

Propanamide, N-(2-aminophenyl)-N-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of N-(2-aminophenyl)-N-methylpropanamide with structurally related compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.

Substituent Variations on the Aromatic Ring

a) N-(2-Fluorophenyl)-N-methylpropanamide

- Molecular Formula: C₁₀H₁₁FNO

- Molecular Weight : 180.20 g/mol

- Key Differences: The 2-fluorophenyl group replaces the 2-aminophenyl moiety.

b) N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide

- Molecular Formula : C₁₅H₁₃Cl₂FN₂O₂

- Molecular Weight : 343.19 g/mol

- Key Differences: Incorporates a dichlorophenoxy group on the propanamide chain and a fluorine atom on the phenyl ring. The additional chlorine atoms and phenoxy group may improve binding to hydrophobic enzyme pockets, as seen in antifungal or anticancer agents .

c) N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Variations in the Amide Chain

a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Molecular Formula : C₂₅H₂₅N₂O₂

- Molecular Weight : 393.48 g/mol

- Key Differences: The tryptamine-derived ethylindole group replaces the 2-aminophenyl substituent. This modification targets serotonin receptors or viral proteases, as explored in SARS-CoV-2 research .

b) 2-{[(2-Chlorophenyl)methyl]amino}-N-phenylpropanamide

- Molecular Formula : C₁₆H₁₇ClN₂O

- Molecular Weight : 288.77 g/mol

- Key Differences: A chlorobenzylamino group on the propanamide chain introduces steric bulk and lipophilicity, which could influence blood-brain barrier penetration .

Pharmacological Implications

- This compound: The primary amine on the phenyl ring allows for functionalization (e.g., acylation, sulfonation) to optimize solubility or target specificity.

- Naproxen Derivatives (e.g., ): These amides retain cyclooxygenase (COX) inhibition but may exhibit reduced gastrointestinal toxicity due to altered absorption .

- Flurbiprofen-Amphetamine Hybrids (): Combine anti-inflammatory and stimulant properties, suggesting dual-action therapeutics for pain management with reduced sedation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₃N₂O | 177.23 | 2-Aminophenyl, methylamide | Kinase inhibitors, CNS drugs |

| N-(2-Fluorophenyl)-N-methylpropanamide | C₁₀H₁₁FNO | 180.20 | 2-Fluorophenyl, methylamide | Metabolic stability studies |

| N-(3-Chlorophenethyl)-naproxen propanamide | C₂₃H₂₁ClNO₂ | 378.87 | 6-Methoxynaphthalenyl, chlorophenethyl | NSAID hybrids |

| N-(5-Amino-2-fluorophenyl)-dichlorophenoxy | C₁₅H₁₃Cl₂FN₂O₂ | 343.19 | Dichlorophenoxy, 5-amino-2-fluorophenyl | Antifungal agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.